Synthesis and characterization of Di(thiophen-2-yl)methanone oxime
Synthesis and characterization of Di(thiophen-2-yl)methanone oxime
An In-Depth Technical Guide to the Synthesis and Characterization of Di(thiophen-2-yl)methanone Oxime
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Di(thiophen-2-yl)methanone oxime, a molecule of significant interest to the fields of medicinal chemistry and drug development. By combining the well-established thiophene scaffold, a cornerstone in numerous therapeutic agents, with the versatile oxime functional group, this compound presents a promising platform for novel pharmacological investigations. This document details a robust and reproducible synthesis protocol, explains the mechanistic rationale behind the procedural choices, and outlines a multi-technique analytical strategy for unambiguous structural verification. The methodologies are presented to ensure scientific integrity and provide researchers with the practical insights required for the successful preparation and validation of this target compound.
Introduction: The Scientific Rationale
The strategic design of novel molecular entities often involves the combination of privileged structural motifs known to confer desirable pharmacological properties. The synthesis of Di(thiophen-2-yl)methanone oxime is a prime example of this strategy, uniting two powerful components in a single, well-defined molecule.
The Thiophene Scaffold in Medicinal Chemistry
Thiophene, a five-membered, sulfur-containing heterocycle, is a fundamental building block in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The thiophene ring serves as a versatile pharmacophore, capable of engaging in various biological interactions and allowing for diverse chemical modifications to fine-tune activity and selectivity.[2] Marketed drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine feature the thiophene core, underscoring its therapeutic importance.[2]
The Oxime Functional Group: A Versatile Pharmacophore
Oximes (R₁R₂C=NOH) represent a critical class of compounds in medicinal chemistry, serving not only as key synthetic intermediates but also as active pharmacophores in their own right.[4] They are integral to several FDA-approved drugs, including pralidoxime, an antidote for organophosphate poisoning, and various cephalosporin antibiotics where the oxime moiety enhances stability and antibacterial spectrum.[4][5] The ability of oximes to act as bioisosteres of other functional groups and their involvement in crucial biological pathways makes them a continued focus of drug discovery efforts.[4]
Di(thiophen-2-yl)methanone Oxime: A Target Molecule of Interest
The conjugation of two thiophene rings to a central oxime functional group yields Di(thiophen-2-yl)methanone oxime, a molecule that capitalizes on the benefits of both moieties. This structure presents a unique electronic and steric profile, offering potential for novel interactions with biological targets. This guide provides the foundational chemistry required for researchers to synthesize and characterize this compound, enabling its exploration in various drug development programs.
Synthesis Methodology
The preparation of Di(thiophen-2-yl)methanone oxime is achieved through a classical condensation reaction, a cornerstone of organic synthesis.
Principle of Oximation
The conversion of a ketone to a ketoxime proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[6][7] The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of Di(thiophen-2-yl)methanone.[8] This forms a tetrahedral intermediate.[8] Subsequent proton transfer and elimination of a water molecule yield the final oxime product.[9] The reaction is typically pH-sensitive and is often facilitated by a weak base to neutralize the acid released from hydroxylamine hydrochloride.[6][10]
Materials and Reagents
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine (as solvent and base)[13]
-
Ethanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve Di(thiophen-2-yl)methanone (e.g., 5.0 g, 1 equivalent) in pyridine (25 mL).
-
Addition of Reagent: To this solution, add hydroxylamine hydrochloride (e.g., 1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.[10][14] Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.[13]
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and 1 M HCl (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. The acid wash serves to remove any remaining pyridine.[13]
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford Di(thiophen-2-yl)methanone oxime as a crystalline solid.
Rationale for Procedural Choices
-
Pyridine: It serves a dual role. As a polar solvent, it effectively dissolves the reactants. As a base, it neutralizes the HCl generated from hydroxylamine hydrochloride, driving the equilibrium towards product formation.[13]
-
Reflux Temperature: Heating the reaction provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate without degrading the reactants or product.[10]
-
Aqueous HCl Wash: This step is crucial for removing the high-boiling point solvent, pyridine, from the organic phase by converting it into its water-soluble pyridinium salt.
-
Recrystallization: This purification technique is chosen for its efficiency in removing impurities from solid products, yielding a high-purity final compound suitable for analytical characterization and biological screening.
Alternative Green Synthesis Approach
For laboratories focused on sustainable chemistry, a solvent-free approach using grindstone chemistry has been reported for oxime synthesis.[15] This method involves grinding the ketone, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) in a mortar and pestle at room temperature.[15] This technique minimizes waste, eliminates the need for heating, and often results in shorter reaction times and high yields.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Di(thiophen-2-yl)methanone oxime.
Physicochemical and Spectroscopic Characterization
A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of the synthesized Di(thiophen-2-yl)methanone oxime.
Overview of Analytical Strategy
The characterization workflow integrates spectroscopic methods to determine the molecular structure and a physical method to assess purity. NMR spectroscopy elucidates the carbon-hydrogen framework, FT-IR identifies key functional groups, mass spectrometry confirms the molecular weight, and melting point analysis provides a purity benchmark.
Data Summary Table
| Property | Expected Value |
| Molecular Formula | C₉H₇NOS₂ |
| Molecular Weight | 209.29 g/mol |
| Appearance | Crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ ~7.0-7.8 ppm (m, 6H, thiophene H), δ ~8.5-9.5 ppm (s, 1H, N-OH, exchangeable) |
| ¹³C NMR (CDCl₃) | δ ~150-155 ppm (C=N), δ ~125-140 ppm (thiophene C) |
| FT-IR (KBr, cm⁻¹) | ~3100-3400 (br, O-H), ~1650 (C=N), ~940 (N-O), Disappearance of C=O band from starting material (~1630 cm⁻¹) |
| Mass Spec (ESI-MS) | [M+H]⁺ = 210.01, [M+Na]⁺ = 232.00 |
| Elemental Analysis | %C: 51.65, %H: 3.37, %N: 6.69, %S: 30.64 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.
-
Expected ¹H NMR Spectrum: The spectrum is expected to be relatively simple due to the molecule's symmetry. The six protons on the two thiophene rings should appear as a complex multiplet in the aromatic region (approximately 7.0-7.8 ppm).[16][17] The most characteristic signal is the hydroxyl proton of the oxime group, which typically appears as a broad singlet at a downfield chemical shift (often >8.5 ppm) and is exchangeable with D₂O.[18][19]
-
Expected ¹³C NMR Spectrum: The spectrum should display a key signal for the imine carbon (C=N) in the range of 150-155 ppm.[20] The carbons of the two equivalent thiophene rings will appear in the aromatic region (approximately 125-140 ppm).[16]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for analysis.
-
Interpretation of Key Vibrational Frequencies: The FT-IR spectrum provides a definitive functional group fingerprint.[21]
-
O-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the hydroxyl group of the oxime.[19]
-
C=N Stretch: A medium intensity peak around 1650 cm⁻¹ corresponds to the carbon-nitrogen double bond of the oxime.[19]
-
N-O Stretch: A peak in the 930-960 cm⁻¹ region is indicative of the nitrogen-oxygen single bond.
-
Confirmation of Reaction: The most critical diagnostic feature is the complete disappearance of the strong carbonyl (C=O) stretching band from the Di(thiophen-2-yl)methanone starting material (typically found around 1630 cm⁻¹).[22][23]
-
Mass Spectrometry (MS)
-
Expected Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. In positive-ion electrospray ionization (ESI) mode, the spectrum will show the protonated molecular ion [M+H]⁺ at an m/z corresponding to C₉H₈NOS₂⁺ (calculated: 210.0078).
Elemental Analysis
-
Confirmation of Purity: This analysis provides the elemental composition of the compound. The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values calculated for the molecular formula C₉H₇NOS₂.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the target compound.
Conclusion and Future Outlook
This guide has detailed a reliable and well-established method for the synthesis of Di(thiophen-2-yl)methanone oxime, grounded in fundamental principles of organic chemistry. The comprehensive characterization strategy, employing a suite of modern analytical techniques, provides a robust framework for verifying the structural integrity and purity of the final product. The successful execution of these protocols will furnish researchers with a high-quality sample of this promising heterocyclic compound. Given the rich pharmacological history of both thiophene and oxime derivatives, Di(thiophen-2-yl)methanone oxime stands as an attractive candidate for screening in various biological assays, paving the way for potential discoveries in drug development.
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